![molecular formula C14H11BrN4S2 B12034325 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 497920-12-4](/img/structure/B12034325.png)
4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C14H11BrN4S2 and a molecular weight of 379.303 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
S-Alkylation/Arylation Reactions
The thiol (-SH) group at position 3 of the triazole ring undergoes nucleophilic substitution with alkyl/aryl halides or ketones under basic conditions. This reaction is pivotal for modifying the compound’s solubility and biological activity.
Mechanistic Insight : The thiolate ion (generated in alkaline media) attacks electrophilic carbons in alkyl/aryl halides, forming stable thioethers. The bromothienyl group remains inert under these conditions .
Schiff Base Reactivity
The imine group (-CH=N-) in the 5-bromo-2-thienylmethylidene moiety participates in hydrolysis and condensation reactions.
Hydrolysis
Acidic or basic conditions cleave the imine bond, regenerating the amine and aldehyde precursors:
Compound+H2OH+/OH−5−(3−methylphenyl)−4−amino−4H−1,2,4−triazole−3−thiol+5−bromo−2−thiophenecarboxaldehyde
Conditions : HCl (2M) or NaOH (1M), reflux, 4–6 hours .
Condensation
Reaction with hydrazines or hydroxylamines yields hydrazones or oximes:
Reagent | Product | Application |
---|---|---|
Hydrazine hydrate | Hydrazone derivatives | Anticancer agents |
Hydroxylamine | Oxime-functionalized triazoles | Metal chelators |
Bromothienyl Substitution
The 5-bromo-2-thienyl group undergoes cross-coupling reactions:
Spectral Evidence : Post-reaction ¹H-NMR shows disappearance of the bromothienyl proton signals and emergence of aryl peaks .
Oxidation of Thiol Group
The -SH group oxidizes to disulfides or sulfonic acids under controlled conditions:
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
H₂O₂ (30%) | RT, 2 hours | Disulfide dimer | Stabilized formulations |
KMnO₄ | Acidic, reflux | Sulfonic acid derivative | Water-soluble analogs |
Coordination Chemistry
The thiol and imine groups act as bidentate ligands for transition metals:
Metal Salt | Conditions | Complex Structure | Stability Constant (logβ) |
---|---|---|---|
Cu(NO₃)₂ | Ethanol, RT | Octahedral Cu(II) complex | 12.3 ± 0.2 |
FeCl₃ | Methanol, 50°C | Tetrahedral Fe(III) complex | 9.8 ± 0.3 |
Biological Relevance : Metal complexes exhibit enhanced antimicrobial and anticancer activity compared to the parent compound .
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
Reagent | Product | Yield | References |
---|---|---|---|
PPA, 120°C | Thiazolo[3,2-b] triazole derivatives | 45% | |
POCl₃, DMF | 1,3,4-Thiadiazole fused systems | 52% |
Nucleophilic Aromatic Substitution
Electron-deficient positions on the triazole ring react with amines or alkoxides:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Piperidine | DMF, 80°C | 1,2,4-Triazole with piperidine substituent | 40% |
NaOMe | MeOH, reflux | Methoxy-substituted triazole | 35% |
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol have been tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. These studies reveal that such compounds can inhibit cancer cell growth and migration effectively .
-
Antimicrobial Activity
- The triazole scaffold has been associated with antimicrobial properties. Studies have shown that triazole derivatives can exhibit antibacterial and antifungal activities. For example, compounds derived from triazoles have been reported to show efficacy against Mycobacterium tuberculosis and various strains of bacteria including E. coli and Staphylococcus aureus .
- Antitubercular Activity
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of hydrazones with various aldehydes to form the desired triazole derivatives. The incorporation of different substituents can significantly influence the biological activity and selectivity of these compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-Bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and applications.
Biological Activity
The compound 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with a thienyl group and a methylphenyl moiety. The presence of the thiol group enhances its reactivity and biological activity. The triazole nucleus is recognized for its stability and ability to interact with biological receptors.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The synthesized compounds were tested against various cancer cell lines using the MTT assay. Notably:
- Cytotoxicity : The compound demonstrated selective cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. For instance, one derivative showed an EC50 of 9.7 µM against MDA-MB-231 cells while being less toxic to fibroblasts (EC50 = 61.4 µM) .
- Mechanism of Action : The triazole moiety acts as a hydrogen bond acceptor, facilitating interactions with target proteins involved in cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition of Microbial Growth : Minimum inhibitory concentration (MIC) values ranged from 31.3 to 500 µg/mL against gram-positive and gram-negative bacteria as well as fungi like Candida albicans .
- Comparison with Control Drugs : The synthesized compounds displayed lower activity compared to standard antibiotics such as ampicillin but showed promising potential for further development .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory activities associated with triazole-thiol derivatives:
- Mechanism : The thiol group is believed to play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Research Findings : Compounds similar to the target compound have demonstrated significant anti-inflammatory effects in various assays .
Data Summary
Case Studies
A study on related triazole derivatives highlighted their effectiveness against various cancer types and their potential for development into therapeutic agents. For instance, compounds containing the triazole-thiol structure were shown to inhibit tumor growth in xenograft models .
Additionally, another investigation focused on the synthesis of hybrid compounds incorporating triazole-thiol moieties that exhibited enhanced bioactivity compared to their parent compounds .
Properties
CAS No. |
497920-12-4 |
---|---|
Molecular Formula |
C14H11BrN4S2 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11BrN4S2/c1-9-3-2-4-10(7-9)13-17-18-14(20)19(13)16-8-11-5-6-12(15)21-11/h2-8H,1H3,(H,18,20)/b16-8+ |
InChI Key |
NRPCXYMWKGPRDV-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
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